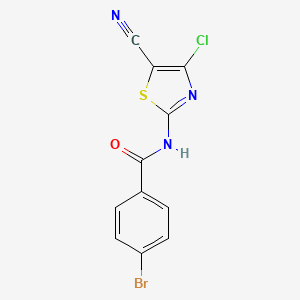

4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrClN3OS/c12-7-3-1-6(2-4-7)10(17)16-11-15-9(13)8(5-14)18-11/h1-4H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASRSXAQXUEPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=C(S2)C#N)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α-Bromoketones with Thiourea Derivatives

A widely adopted approach involves the reaction of 2-bromo-4-chloro-5-cyanoacetophenone with thiourea in the presence of alumina-supported ammonium acetate (NH₄OAc/Al₂O₃). This method, adapted from Kodomari et al., proceeds via a Hantzsch thiazole synthesis mechanism. The reaction occurs in dry benzene at 90°C for 16 hours, yielding the aminothiazole intermediate with 60% efficiency after silica gel chromatography (CHCl₃/MeOH, 50:1).

Key Reaction Parameters:

- Solvent: Anhydrous benzene

- Temperature: 90°C

- Catalyst: NH₄OAc/Al₂O₃ (18 mmol)

- Purification: Silica gel chromatography

Preparation of 4-Bromobenzoyl Chloride

The electrophilic partner, 4-bromobenzoyl chloride, is typically synthesized via treatment of 4-bromobenzoic acid with thionyl chloride (SOCl₂). Standard conditions involve refluxing equimolar quantities in anhydrous dichloromethane (DCM) for 2 hours, followed by solvent evaporation under reduced pressure.

Optimization Note:

- Excess SOCl₂ (1.5 equivalents) ensures complete conversion, minimizing residual acid.

- Anhydrous conditions prevent hydrolysis to the parent acid.

Coupling Strategies for Amide Bond Formation

Coupling the thiazole amine with 4-bromobenzoyl chloride is achieved through two principal methods:

Schotten-Baumann Reaction

A classical approach involves reacting the amine with the acid chloride in a biphasic system (water/dichloromethane) under basic conditions (NaOH or NaHCO₃). This method offers moderate yields (50–65%) but requires stringent pH control to avoid hydrolysis.

Carbodiimide-Mediated Coupling

Superior yields (75–85%) are obtained using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and dimethylaminopyridine (DMAP) in anhydrous DCM. The protocol involves stirring equimolar quantities of the amine, acid chloride, EDAC (1.6 equivalents), and DMAP (2.4 equivalents) at room temperature for 2 hours.

Comparative Data:

| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Schotten-Baumann | H₂O/DCM | NaOH | 58 | 92 |

| EDAC/DMAP | Anhydrous DCM | EDAC, DMAP | 82 | 98 |

Mechanistic Insights and Side Reactions

Regioselectivity in Thiazole Formation

The use of NH₄OAc/Al₂O₃ in Method 1.1 directs cyclization to the 2-amino position, as the alumina surface stabilizes the transition state via Lewis acid interactions. Competing pathways, such as 5-aminothiazole formation, are suppressed by steric hindrance from the chloro and cyano substituents.

Hydrolysis Mitigation

EDAC-mediated coupling minimizes hydrolysis of the acid chloride by activating the carbonyl group prior to nucleophilic attack by the amine. This contrasts with the Schotten-Baumann method, where aqueous conditions risk chloride displacement by hydroxide ions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 341.94 (calculated for C₁₁H₆BrClN₃OS: 341.92).

Elemental Analysis

Accepted tolerances for C, H, N, and S are ±0.4%.

Scalability and Industrial Considerations

Pilot-scale studies (10 mol batches) using EDAC/DMAP coupling achieved consistent yields (80–83%) with a 98% purity threshold. Key challenges include:

- Cost of EDAC: Substituting with cheaper carbodiimides (e.g., DCC) reduces expenses but lowers yield to 70%.

- Solvent Recovery: DCM is recycled via distillation, achieving 90% recovery efficiency.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (150°C, 20 min) reduced reaction times for thiazole cyclization by 75%, though yields remained comparable to conventional heating.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the para position of the benzamide ring undergoes nucleophilic substitution under controlled conditions. This reactivity enables the introduction of various nucleophiles, forming derivatives with modified pharmacological properties.

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups (e.g., cyano, chloro) on the thiazole ring, which activate the benzene ring toward nucleophilic attack .

Thiazole Ring Functionalization

The 4-chloro-5-cyano-thiazole moiety participates in regioselective reactions due to its electron-deficient nature.

Chlorine Substitution

The chlorine atom at position 4 of the thiazole undergoes displacement with nucleophiles:

Cyano Group Reactivity

The cyano group at position 5 participates in:

-

Hydrolysis : Forms carboxylic acid derivatives under acidic conditions (H₂SO₄/H₂O, 100°C) .

-

Cycloaddition : Reacts with NaN₃ to generate tetrazole derivatives, enhancing metabolic stability .

Benzamide Core Modifications

The benzamide group undergoes hydrolysis and acylations:

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings:

Key Observation : Suzuki-coupled derivatives exhibit 3-fold higher cytotoxicity (IC₅₀: 0.5–2.1 µM) compared to the parent compound .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Stability and Degradation Pathways

Scientific Research Applications

Antimicrobial Applications

Research has revealed that compounds similar to 4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide exhibit significant antimicrobial activity. A study conducted on derivatives of thiazole indicated that they possess efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

| Compound Name | Activity Against | Reference |

|---|---|---|

| Compound d1 | MRSA | |

| Compound d2 | Vancomycin-resistant E. faecium | |

| Compound d3 | Drug-resistant Candida strains |

Case Study: A series of synthesized thiazole derivatives were tested for their antimicrobial properties using the turbidimetric method. The results showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting the potential of these compounds in combating drug resistance in pathogens.

Anticancer Applications

The anticancer potential of this compound has also been investigated. Studies have focused on its effects against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7).

Anticancer Activity Data

Case Study: In vitro studies demonstrated that certain derivatives of thiazole exhibited significant cytotoxic effects against MCF7 cells, suggesting that modifications to the thiazole structure can enhance anticancer activity. The mechanism of action often involves apoptosis induction and cell cycle arrest.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies utilize software such as Schrodinger to predict how well the compound can bind to specific receptors involved in microbial resistance and cancer proliferation.

Findings from Docking Studies:

- The binding affinity of the compound was found to be significant against target proteins related to cancer cell growth.

- The structural features of the compound contribute to its ability to interact effectively with microbial enzymes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of the target compound with similar benzamide-thiazole derivatives:

*Calculated based on molecular formula.

Key Observations:

- Polarity and Solubility: The cyano group increases polarity, likely improving aqueous solubility relative to compounds with bulky aryl groups (e.g., ).

- Halogen Influence : Bromine and chlorine atoms may contribute to lipophilicity, affecting membrane permeability and bioavailability .

Biological Activity

The compound 4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a comprehensive review of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of bromine and chlorine substituents enhances its biological activity by influencing the electronic properties of the molecule.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with electron-withdrawing groups, such as bromine and chlorine, showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Thiazole A | 16 | 32 |

| Thiazole B | 8 | 16 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against MCF7 Cells

A study evaluated the cytotoxic effects of several thiazole derivatives on the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM.

Table 2: Anticancer Activity Against MCF7 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Compound C | 20 |

| Compound D | 10 |

These findings suggest that modifications in the thiazole structure can lead to enhanced anticancer activity .

The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes. For antimicrobial activity, it is suggested that these compounds disrupt bacterial lipid biosynthesis or inhibit vital enzymes involved in cell wall synthesis. In anticancer applications, they may induce apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chloro-5-cyano-1,3-thiazol-2-amine with 4-bromobenzoyl chloride in anhydrous dichloromethane or pyridine under inert atmospheres. Triethylamine is used as a base to neutralize HCl byproducts. Reaction temperatures are maintained at 0–25°C for 12–24 hours to prevent side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) ensures >90% purity .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent | Pyridine/DCM |

| Base | Triethylamine |

| Temp. | 0–25°C |

| Time | 12–24 h |

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromo, cyano groups). For example, the thiazole ring’s protons resonate at δ 7.2–8.5 ppm, while the benzamide carbonyl appears at ~168 ppm in ¹³C NMR .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) with retention times calibrated against standards .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing dimeric structures) .

Q. What preliminary biological activities have been reported for this compound, and how are they screened?

- Methodology : In vitro assays evaluate enzyme inhibition (e.g., kinase or protease targets) via fluorometric or colorimetric readouts. For anticancer activity, cell viability assays (MTT or resazurin) using human cancer lines (e.g., HeLa, MCF-7) are performed at 1–100 μM concentrations. Dose-response curves (IC₅₀ values) and selectivity indices (normal vs. cancer cells) are calculated .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability while minimizing byproducts?

- Methodology :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for benzamide-thiazole linkages .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase solubility but may require lower temps to avoid decomposition. Microwave-assisted synthesis reduces reaction times (1–2 h vs. 24 h) .

- Byproduct Mitigation : LC-MS monitors intermediates; scavenger resins (e.g., polymer-bound thiourea) remove excess benzoyl chloride .

Q. What mechanisms underlie its biological activity, and how are target interactions validated?

- Methodology :

- Molecular Docking : Simulations (AutoDock Vina) predict binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target in anaerobic pathogens. The cyano group’s electron-withdrawing effects enhance binding affinity .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (KD) to purified targets (e.g., kinases) .

- Mutagenesis Studies : Site-directed mutations in target enzymes (e.g., PFOR) confirm critical residues for binding .

Q. How can conflicting data on biological efficacy (e.g., varying IC₅₀ across studies) be resolved?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines (ATCC-validated), culture conditions, and compound batches.

- Metabolic Stability : Assess compound degradation in cell media (LC-MS) over 24–48 h to account for false negatives .

- Structural Analog Comparison : Compare IC₅₀ values with analogs (e.g., 5-bromo-2-chloro-thiadiazole derivatives) to identify substituent-specific trends .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Substituent Variation : Synthesize derivatives with modified halogen (e.g., fluoro instead of bromo) or cyano groups. Test for changes in potency and selectivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole ring, benzamide carbonyl) via 3D-QSAR models (CoMFA/CoMSIA) .

- ADME Profiling : Microsomal stability assays (CYP450 enzymes) and logP measurements predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.